molecular formula C9H13ClN2O B15069672 3-Chloro-5-(pentan-2-yloxy)pyridazine CAS No. 1346691-21-1

3-Chloro-5-(pentan-2-yloxy)pyridazine

Cat. No.: B15069672
CAS No.: 1346691-21-1
M. Wt: 200.66 g/mol
InChI Key: KUWCLSJTMJSJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(pentan-2-yloxy)pyridazine is a pyridazine derivative characterized by a chlorine atom at position 3 and a branched pentan-2-yloxy group at position 3. Pyridazine derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and participating in π-π interactions, making them valuable scaffolds for drug development .

Properties

CAS No.

1346691-21-1

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-chloro-5-pentan-2-yloxypyridazine

InChI

InChI=1S/C9H13ClN2O/c1-3-4-7(2)13-8-5-9(10)12-11-6-8/h5-7H,3-4H2,1-2H3

InChI Key

KUWCLSJTMJSJFC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC(=NN=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pentan-2-yloxy)pyridazine typically involves the reaction of 3-chloropyridazine with 2-pentanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The general reaction scheme is as follows:

3-chloropyridazine+2-pentanolbase, refluxThis compound\text{3-chloropyridazine} + \text{2-pentanol} \xrightarrow{\text{base, reflux}} \text{this compound} 3-chloropyridazine+2-pentanolbase, reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pentan-2-yloxy)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to modify the pyridazine ring or the alkoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an amino-pyridazine derivative, while oxidation could produce a pyridazine with hydroxyl or carbonyl functionalities.

Scientific Research Applications

3-Chloro-5-(pentan-2-yloxy)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentan-2-yloxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 5 significantly influences molecular weight, polarity, and reactivity. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent at Position 5 Molecular Weight (g/mol) Purity Key Properties/Applications
3-Chloro-5-(pentan-2-yloxy)pyridazine* C₉H₁₂ClN₂O Pentan-2-yloxy ~209.66 (calculated) N/A High lipophilicity; potential API intermediate
3,4-Dichloro-5-(pentan-2-yloxy)pyridazine C₉H₁₂Cl₂N₂O Pentan-2-yloxy 235.11 N/A Increased reactivity due to Cl at C4; stored at 2–8°C
3-Chloro-5-(1-pyrrolidinyl)pyridazine C₈H₁₀ClN₃ Pyrrolidinyl 183.64 ≥98% High-purity API intermediate; polar cyclic amine
3-Chloro-5-(2-methoxyethoxy)pyridazine C₇H₉ClN₂O₂ Methoxyethoxy 188.61 ≥95% Enhanced polarity; lab-scale availability
3-Chloro-5-(4-fluorophenyl)pyridazine C₁₀H₆ClFN₂ 4-Fluorophenyl 208.62 ≥95% Aromatic substituent; discontinued due to synthesis challenges
3-Chloro-5-(trifluoromethyl)pyridazine C₅H₃ClF₃N₂ Trifluoromethyl 198.54 (calculated) N/A Electron-withdrawing group; used in drug design
Key Observations:
  • Lipophilicity : The pentan-2-yloxy group in the target compound and its dichloro analog confers higher lipophilicity compared to polar substituents like methoxyethoxy or pyrrolidinyl, which may enhance blood-brain barrier penetration .
  • Reactivity: Dichloro analogs (e.g., 3,4-dichloro-5-(pentan-2-yloxy)pyridazine) exhibit greater electrophilicity, enabling nucleophilic substitution at C4, whereas monochloro derivatives are more selective for reactions at C3 .
  • Biological Activity : Trifluoromethyl and pyrrolidinyl analogs are prioritized in pharmaceutical research for their metabolic stability and binding affinity to targets like ion channels or enzymes .

Pharmacological Potential

Structural analogs highlight the pharmacological versatility of pyridazine derivatives:

  • Methyl-substituted pyridazines (e.g., from ) are patented for treating pain, itch, and cough, suggesting that alkoxy or alkyl variants like the target compound may share similar mechanisms .
  • Trifluoromethyl derivatives are explored for their anti-inflammatory and antiviral properties due to the CF₃ group’s metabolic resistance .

Biological Activity

3-Chloro-5-(pentan-2-yloxy)pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicidal applications and possibly as an antimicrobial agent. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2OC_{10}H_{12}ClN_2O. The structure features a pyridazine ring with a chlorine atom and a pentan-2-yloxy group, which contribute to its unique chemical properties. The presence of the chlorine atom enhances lipophilicity and metabolic stability, potentially increasing its biological activity.

Property Details
Molecular FormulaC10H12ClN2OC_{10}H_{12}ClN_2O
Chlorine Substitution1 Chlorine atom at position 3
Alkoxy GroupPentan-2-yloxy
Biological Activity FocusHerbicidal and antimicrobial potential

Herbicidal Properties

Research indicates that compounds similar to this compound exhibit significant herbicidal properties. The chlorine substituent enhances the compound's effectiveness by increasing its stability against metabolic degradation in target plants. Preliminary studies suggest that it may inhibit specific biochemical pathways associated with plant growth regulation, leading to growth suppression or death of the plants.

  • Mechanism of Action : The compound may interact with enzymes involved in photosynthesis and growth regulation. Further studies are needed to elucidate these interactions fully.

Antimicrobial Activity

While primarily studied for its herbicidal properties, there is emerging interest in the antimicrobial potential of pyridazine derivatives, including this compound. Research has shown that compounds with similar heterocyclic structures possess notable antibacterial and antiviral activities.

  • Case Study : A study on pyridine compounds noted their effectiveness against various microbial strains, suggesting that the structural features of this compound may confer similar benefits .

Research Findings

  • Herbicidal Efficacy : A study highlighted that related compounds demonstrated effective inhibition of weed growth through specific enzyme interactions.
  • Antimicrobial Properties : Research into pyridine derivatives has shown promising results against bacterial and viral pathogens, indicating potential for further exploration of this compound in this context .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups like chlorine has been correlated with enhanced biological activity, suggesting that modifications to the compound's structure could yield more potent derivatives .

Future Directions and Conclusion

The biological activity of this compound presents exciting avenues for research, particularly in herbicide development and antimicrobial therapies. Future studies should focus on:

  • In-depth Mechanistic Studies : Understanding how the compound interacts at a molecular level with target enzymes.
  • Toxicological Assessments : Evaluating the environmental impact and safety profile of the compound when used in agricultural settings.
  • Clinical Trials : Investigating its potential as an antimicrobial agent through rigorous testing against various pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.